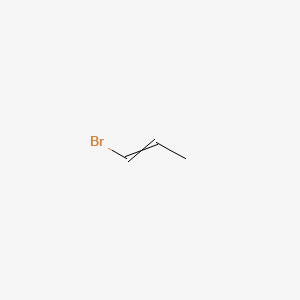
2-Methoxybenzhydrazide
Overview
Description
2-Methoxybenzhydrazide is an organic compound with the molecular formula C8H10N2O2. It is also known by other names such as o-Methoxybenzhydrazide, Benzoic acid, 2-methoxy-, hydrazide, and o-Anisic acid hydrazide . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a hydrazide functional group (-CONHNH2). It is commonly used as a pharmaceutical intermediate and in various chemical syntheses .
Scientific Research Applications
2-Methoxybenzhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Safety and Hazards
2-Methoxybenzhydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzhydrazide can be synthesized through the reaction of 2-methoxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as methanol or ethanol. The general reaction is as follows:
2-Methoxybenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzylamine.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Methoxybenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methoxybenzohydrazide
- 2-Methoxybenzoylhydrazine
- 2-Methoxybenzoic acid hydrazide
Comparison: 2-Methoxybenzhydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. For example, the methoxy group can increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the hydrazide group provides versatility in forming various derivatives through nucleophilic substitution .
Properties
IUPAC Name |
2-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXWNSSMGAHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225642 | |
| Record name | 2-Methoxybenzoyl hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7466-54-8 | |
| Record name | 2-Methoxybenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7466-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzoyl hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007466548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Methoxybenzohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxybenzoyl hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-anisohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYBENZOYL HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19I9PY8G1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methoxybenzohydrazide?
A1: The molecular formula of 2-Methoxybenzohydrazide is C8H10N2O2, and its molecular weight is 166.18 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 2-Methoxybenzohydrazide?
A2: Commonly employed techniques include Fourier-transform infrared spectroscopy (FTIR) [2, 3, 5-8, 11-14, 16, 18-20, 22, 23], nuclear magnetic resonance (NMR) spectroscopy (specifically 1H NMR) [, , ], and ultraviolet-visible (UV-Vis) spectroscopy [, , ]. X-ray diffraction is often used to determine the crystal structure of the compound and its derivatives. [2-8, 11-14, 16-20, 22, 23]
Q3: What key structural features are revealed by spectroscopic analyses of 2-Methoxybenzohydrazide?
A3: FTIR spectra confirm the presence of characteristic functional groups: carbonyl (C=O), hydrazide (N-H), and aromatic C-H stretching vibrations. NMR provides information on the hydrogen atom environments within the molecule, confirming its structure. X-ray crystallography reveals the spatial arrangement of atoms, highlighting the E or Z configuration about the C=N bond in derivatives, and often showing intramolecular hydrogen bonding. [2-8, 11-14, 16-20, 22, 23]
Q4: How is 2-Methoxybenzohydrazide commonly synthesized?
A4: It is typically prepared by reacting methyl 2-methoxybenzoate with hydrazine hydrate. []
Q5: What is the significance of the hydrazide group in 2-Methoxybenzohydrazide's reactivity?
A5: The hydrazide group (-CONHNH2) is highly reactive and easily undergoes condensation reactions, particularly with aldehydes and ketones, to form hydrazones (Schiff bases). [2, 3, 5-8, 11-14, 16, 18-20, 22]
Q6: What types of heterocyclic compounds can be synthesized using 2-Methoxybenzohydrazide as a starting material?
A6: 2-Methoxybenzohydrazide serves as a precursor for various heterocycles, including 1,3,4-oxadiazoles [, , ] and 1,3-oxazepines [].
Q7: What is the role of 2-Methoxybenzohydrazide in forming coordination complexes?
A7: The presence of both nitrogen and oxygen atoms with lone pairs in 2-Methoxybenzohydrazide, particularly in its hydrazone derivatives, allows it to act as a chelating ligand, coordinating to metal ions like vanadium [, ], molybdenum [, , ], and zinc [].
Q8: What are the potential applications of 2-Methoxybenzohydrazide derivatives in medicinal chemistry?
A8: Derivatives have shown promising biological activities, including antimicrobial (antibacterial and antifungal) [], insulin-mimetic [], and antiglycation properties. [, ]
Q9: How does the structure of 2-Methoxybenzohydrazide derivatives influence their biological activity?
A9: Modifying the substituents on the benzene ring or the hydrazone moiety can significantly impact the biological activity of the resulting compounds. For example, introducing halogens (like bromine or chlorine) or other functional groups can alter the compound's lipophilicity, polarity, and electronic properties, ultimately affecting its interaction with biological targets. [5-8, 11, 13, 16, 18-20, 22]
Q10: How is computational chemistry employed in research related to 2-Methoxybenzohydrazide?
A10: Computational methods are valuable for predicting the properties and behavior of 2-Methoxybenzohydrazide derivatives. Molecular modeling and simulations can help understand their conformation, interactions with biological targets, and structure-activity relationships (SAR). [] Quantitative structure-activity relationship (QSAR) models, correlating molecular descriptors with biological activity, can guide the design of novel derivatives with improved potency and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)



